5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
3-(furan-2-yl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-20-12-7-5-11(6-8-12)13-10-14(15-4-3-9-21-15)17(16-13)22(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUXMHUIYFBXDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enolate-Mediated Cyclization
Deprotonation of the chalcone precursor with lithium hexamethyldisilazide (LiHMDS) generates a reactive enolate, which undergoes cyclization with aryl isothiocyanates. Subsequent treatment with hydrazine monohydrate in dioxane/ethanol (1:1) forms the pyrazole ring. This method achieves moderate yields (30–40%) but offers superior regiocontrol for sterically hindered derivatives.
Oxidative Aromatization
Pyrazoline intermediates, formed via hydrazine cyclocondensation, are oxidized to pyrazoles using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene. While effective, this method introduces additional purification steps, reducing overall yield (50–60%).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and minimal waste:
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Continuous flow reactors : Reduce reaction time from hours to minutes via enhanced heat/mass transfer.
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Catalyst recycling : Immobilized triethylamine on silica gel improves recyclability.
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Solvent recovery : Ethanol distillation and reuse lower production costs by 20–30%.
Data and Research Findings
Table 1. Comparative Analysis of Synthesis Methods
Key Observations:
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Regioselectivity : Electron-withdrawing groups (e.g., methylsulfonyl) direct cyclization to the 3-position of the pyrazole.
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Byproducts : Partial furan ring cleavage occurs in polar aprotic solvents, necessitating careful solvent selection.
Mechanistic Insights
The reaction mechanism proceeds via:
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled temperature and solvent conditions.
Major Products Formed
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in drug development.
Antitumor Activity
Research has indicated that derivatives of pyrazole compounds, including 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, show promising antitumor effects. For instance, studies have demonstrated that modifications to the pyrazole core can enhance its efficacy against various cancer cell lines. The compound's structure allows for interactions with multiple biological targets, leading to apoptosis in cancer cells .
Antiviral Properties
Recent investigations into the antiviral potential of pyrazole derivatives have revealed that they can inhibit viral replication. The structural features of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may contribute to its activity against viruses by interfering with viral enzymes or replication processes .
Anticonvulsant Activity
The compound has also been evaluated for anticonvulsant properties. Studies have shown that certain pyrazole derivatives exhibit significant protection against seizures in animal models, indicating potential use in treating epilepsy or other seizure disorders .
Synthetic Methodologies
The synthesis of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves several key reactions that facilitate the incorporation of various functional groups.
Reaction Pathways
The synthesis typically begins with the formation of the pyrazole ring through the reaction of furan and methoxyphenyl derivatives with appropriate hydrazines or hydrazones under acidic conditions. Subsequent steps may involve sulfonation and other functional group modifications to achieve the desired molecular structure .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound in various experimental settings.
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
Compounds 4 and 5 () are isostructural derivatives featuring a thiazole ring and triazole substituents. Both have halogen atoms (Cl or Br) on the aryl group, which influence crystal packing and intermolecular interactions. Unlike the target compound, these lack the methylsulfonyl group but exhibit antimicrobial activity due to halogen-mediated hydrophobic interactions .
Key Differences :
- Compounds 4/5 : Halogens (Cl/Br) improve lipophilicity, favoring membrane penetration.
Derivatives with Varying Aromatic Substituents
- 1-(4-Bromophenyl)-5-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2i) :
- 1-(4-Methoxyphenyl)-5-(4-bromophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2k) :
Anti-Inflammatory Pyrazoline Derivatives
- 4-(3-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)aniline (7) :
- Microwave-synthesized derivatives (4b, 4e) :
Heterocyclic Variants
- 3-(4-Bromophenyl)-5-(2-furyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazole :
- 1-(Chloroacetyl)-5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazole :
Data Table: Comparative Analysis of Key Compounds
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (e.g., MeSO₂) : Increase metabolic stability and binding affinity to hydrophobic pockets in enzymes .
- Halogen Substituents (Cl/Br) : Improve lipophilicity and antimicrobial efficacy by promoting membrane penetration .
Crystallographic and Computational Insights
- The target compound’s methylsulfonyl group may adopt a conformation favoring hydrogen bonds with protein residues, as seen in sulfonamide-containing therapeutics .
- Molecular docking studies (e.g., ) suggest that nitro and sulfonyl groups enhance binding to cyclooxygenase (COX) enzymes, a common anti-inflammatory target .
Biological Activity
5-(Furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrazole ring substituted with furan and methoxyphenyl groups, as well as a methylsulfonyl moiety. Its molecular formula is , and it has been synthesized through various organic reactions involving hydrazine derivatives and furan-2-carbaldehyde derivatives .
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including the compound , exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus. A specific derivative demonstrated significant activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several studies. One study reported that pyrazole derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6, showcasing their potential in treating inflammatory conditions. The compound exhibited up to 85% inhibition of TNF-α at specific concentrations .
Anticancer Properties
Emerging research indicates that 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole may possess anticancer properties. In vitro studies have highlighted its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle progression and apoptosis pathways. The compound's interaction with specific molecular targets involved in cancer progression remains an area of active investigation .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : It could modulate receptor signaling pathways, affecting cellular responses to external stimuli.
- DNA Interaction : There is potential for interference with DNA replication or transcription processes, which is particularly relevant in cancer biology .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to this compound:
- Antimicrobial Evaluation : A study synthesized several pyrazole derivatives and tested their antibacterial activity against multiple strains. One derivative showed promising results against Klebsiella pneumoniae with MIC values significantly lower than those of conventional antibiotics .
- Anti-inflammatory Studies : In another study, compounds similar to 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole were tested for their ability to inhibit inflammatory mediators in vitro. Results indicated substantial reductions in cytokine levels compared to control groups .
- Anticancer Research : A recent investigation into the anticancer properties revealed that certain derivatives could effectively reduce cell viability in breast cancer cell lines through apoptosis induction mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-(furan-2-yl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, it is essential to compare it with similar pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1-phenyl-1H-pyrazole | Structure | Anti-inflammatory |
| 1-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Structure | Antimicrobial |
| 1-(Methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Structure | Anticancer |
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates monitored?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of hydrazine derivatives with α,β-unsaturated ketones (e.g., chalcones) under reflux in glacial acetic acid to form the pyrazoline core .
- Step 2 : Introduction of the methylsulfonyl group via nucleophilic substitution or sulfonation reactions, optimized at 60–80°C in polar aprotic solvents (e.g., DMF) .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track intermediates. Nuclear magnetic resonance (NMR) spectroscopy confirms functional group incorporation (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.3–7.2 ppm) .
Q. How is the compound’s structure validated post-synthesis?
- X-ray crystallography resolves the dihedral angles between the furan and methoxyphenyl groups, confirming stereochemistry (e.g., C5–N1–C6 torsion angle ~120°) .
- High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 387.12) .
- FT-IR spectroscopy identifies key bonds, such as the sulfonyl S=O stretch at 1150–1300 cm⁻¹ .
Q. What solvents and reaction conditions maximize yield?
- Solvent choice : Ethanol or glacial acetic acid for cyclization; DMF for sulfonation .
- Temperature : Reflux (~80°C) for cyclization; lower temperatures (40–60°C) prevent sulfonyl group decomposition .
- Catalysts : Lewis acids (e.g., ZnCl₂) improve chalcone-hydrazine condensation efficiency .
Advanced Research Questions
Q. How does the methylsulfonyl group modulate bioactivity?
The methylsulfonyl group enhances electrophilicity and target binding :
- Pharmacophore mapping : The sulfonyl moiety interacts with hydrophobic pockets in enzymes (e.g., cyclooxygenase-2) via van der Waals forces, as shown in molecular docking studies .
- Comparative SAR : Analogues lacking this group show reduced anti-inflammatory activity (IC₅₀ > 50 μM vs. 12 μM for the sulfonyl derivative) .
Q. What analytical methods resolve contradictions in biological data?
- Dose-response curves with triplicate assays (e.g., COX-2 inhibition) minimize variability. Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., RAW 264.7 vs. THP-1) .
- Metabolic stability tests (e.g., microsomal half-life assays) explain bioavailability variations. For instance, hepatic clearance rates correlate with furan ring oxidation .
Q. How can computational methods predict reactivity or degradation pathways?
- Density functional theory (DFT) calculates frontier molecular orbitals to predict nucleophilic attack sites (e.g., furan C2 position) .
- Molecular dynamics simulations model hydrolysis pathways of the sulfonyl group in aqueous environments, identifying pH-dependent degradation (t₁/₂ = 8 hrs at pH 7.4 vs. 2 hrs at pH 1.2) .
Q. What strategies improve enantiomeric purity for chiral centers?
- Chiral chromatography (e.g., Chiralpak IA column) separates diastereomers with >98% ee .
- Asymmetric catalysis : Chiral ligands (e.g., BINOL) during cyclization yield enantioselective pyrazoline formation (85% ee) .
Methodological Considerations
Q. How to design a stability study under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
